molecular formula C10H8N2O3 B1287869 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 892502-28-2

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

カタログ番号: B1287869
CAS番号: 892502-28-2
分子量: 204.18 g/mol
InChIキー: WGHDLGCAERPMJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid ( 892502-28-2) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid moiety linked to a 5-methyl-1,3,4-oxadiazole heterocycle, resulting in a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol . This specific molecular architecture makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. In research applications, this compound serves as a key synthetic intermediate in the development of potential therapeutic agents. Scientific literature demonstrates the use of similar 5-methyl-1,3,4-oxadiazole derivatives in the creation of compounds evaluated for anticancer activity against various cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . Furthermore, related chemical structures containing the 5-methyl-1,3,4-oxadiazole motif have been investigated as selective carbonic anhydrase II inhibitors , highlighting the potential of this chemotype in drug discovery programs targeting enzymes and receptors. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions; it carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C .

特性

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHDLGCAERPMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589906
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-28-2
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazides, followed by cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) . The reaction conditions often require refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .

化学反応の分析

Reactivity of the Carboxylic Acid Group

The benzoic acid group enables classical acid-derived reactions:

Esterification

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For instance:
C10H8N2O3+R OHH+C10H7N2O2 OR+H2O\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3+\text{R OH}\xrightarrow{\text{H}^+}\text{C}_{10}\text{H}_7\text{N}_2\text{O}_2\text{ OR}+\text{H}_2\text{O}
This reaction is critical for modifying solubility or generating prodrugs .

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC, EDCl) produces amides:
C10H8N2O3+R NH2DCCC10H7N2O2 NHR+H2O\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3+\text{R NH}_2\xrightarrow{\text{DCC}}\text{C}_{10}\text{H}_7\text{N}_2\text{O}_2\text{ NHR}+\text{H}_2\text{O}
Amidation enhances bioactivity by introducing hydrogen-bonding motifs .

Salt Formation

The acid forms salts with bases (e.g., NaOH, K₂CO₃):
C10H8N2O3+NaOHC10H7N2O3Na+H2O\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_7\text{N}_2\text{O}_3\text{Na}+\text{H}_2\text{O}
Salts improve aqueous solubility for pharmacological applications .

Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic and nucleophilic substitutions due to its electron-deficient nature:

Nucleophilic Substitution

The oxadiazole’s C2 position undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions:
C10H8N2O3+NH2 RBaseC10H7N3O2 R+H2O\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3+\text{NH}_2\text{ R}\xrightarrow{\text{Base}}\text{C}_{10}\text{H}_7\text{N}_3\text{O}_2\text{ R}+\text{H}_2\text{O}
This modification diversifies pharmacological scaffolds .

Reduction

Selective reduction of the oxadiazole ring to a hydrazine derivative is feasible with LiAlH₄:
C10H8N2O3LiAlH4C10H10N4O2\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3\xrightarrow{\text{LiAlH}_4}\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2
Reduction products serve as intermediates for further functionalization .

Biotransformation and Metabolic Pathways

In vivo studies (rat/rabbit models) reveal three primary metabolites :

Metabolite Reaction Type Enzymatic Pathway
N-Hydroxy-4-(5-methyl-oxadiazol-2-yl)benzenesulfonamideN-HydroxylationCytochrome P450-mediated
4-(5-(Hydroxymethyl)-oxadiazol-2-yl)benzoic acidC-HydroxylationOxidative metabolism
4-(5-Methyl-oxadiazol-2-yl)benzenesulfonic acidOxidative desulfonationNon-enzymatic decomposition

These pathways highlight oxidative modifications at the methyl group or sulfonamide moiety (if present in derivatives) .

Synthetic Coupling Reactions

The compound acts as a precursor for bioactive hybrids:

Peptide Conjugation

Coupling with amino acids via EDC/HOBt yields peptidomimetics:
C10H8N2O3+H2N Gly OEtC12H11N3O4 Gly OEt\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3+\text{H}_2\text{N Gly OEt}\rightarrow \text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_4\text{ Gly OEt}
Such conjugates enhance target specificity in drug design .

Metal Coordination

The oxadiazole’s nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial properties .

Stability and Degradation

Under acidic conditions (pH < 3), the oxadiazole ring undergoes hydrolysis to form a diamide:
C10H8N2O3+H2OH+C8H7N2O2+CO2\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_8\text{H}_7\text{N}_2\text{O}_2+\text{CO}_2
Alkaline conditions (pH > 10) promote decarboxylation of the benzoic acid group .

Comparative Reaction Table

Reaction Type Reagents/Conditions Major Product Key References
EsterificationH₂SO₄, R-OH, refluxMethyl/ethyl esters
AmidationEDCl, HOBt, DMFPrimary/secondary amides
Nucleophilic SubstitutionKOtBu, R-X, THF2-Substituted oxadiazole derivatives
BiotransformationCYP450 enzymes (in vivo)Hydroxylated metabolites

作用機序

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target .

類似化合物との比較

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of oxadiazole-benzoic acid derivatives are highly sensitive to substituents on the oxadiazole ring. Key analogs include:

Compound Name Substituent (R) Key Properties/Applications References
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid Phenyl Enhanced π-π stacking; antifungal activity
4-(5-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoic acid Perfluoroethoxy Increased lipophilicity; potential fluorinated drug candidate
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)benzoic acid Methylsulfonyl Electron-withdrawing group; improved acidity
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Methyl (isomer) Altered ring geometry; reduced metabolic stability

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl (electron-donating) enhances lipophilicity and metabolic stability compared to electron-withdrawing groups like sulfonyl, which may improve solubility but reduce membrane permeability .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in ) improve π-π interactions in protein binding, whereas aliphatic substituents (e.g., perfluoroethoxy) enhance resistance to oxidative degradation .

Positional Isomerism and Ring Modifications

  • 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The 1,3,4-oxadiazole isomer (target compound) exhibits greater thermal stability and hydrogen-bonding capacity compared to the 1,2,4-oxadiazole analog (e.g., ST-4671 in ), which may degrade faster under acidic conditions .
  • Benzaldehyde Derivatives : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (SS-7998, ) serves as a precursor for Schiff base formation, enabling conjugation with amines or hydrazides—a property absent in the benzoic acid derivative .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP Values :
    • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: Estimated LogP ~1.2 (moderate lipophilicity).
    • Sulfonyl-substituted analog (): LogP ~0.5 (higher solubility in aqueous media).
  • Ionization : The benzoic acid moiety (pKa ~4.2) allows for salt formation, enhancing solubility in basic environments .

Stability

  • Metabolic Stability : The methyl group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to thiophene- or phenyl-substituted analogs .
  • Thermal Stability : Oxadiazole rings decompose above 200°C, with methyl substituents marginally improving stability over bulkier groups .

生物活性

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9N3O2\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}

This compound consists of a benzoic acid core substituted with a 5-methyl-1,3,4-oxadiazole ring.

Research indicates that compounds containing the oxadiazole ring can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Rho/MRTF/SRF Pathway : This compound has been identified as a potent inhibitor of the Rho/Myocardin-related transcription factor (MRTF)/Serum Response Factor (SRF) pathway. It shows significant inhibition with an IC50 value of approximately 180 nM in cellular assays .
  • Anti-fibrotic Activity : In vivo studies have demonstrated that this compound can significantly reduce the expression of connective tissue growth factor (CTGF), which is crucial in fibrotic diseases. This effect was observed in models of bleomycin-induced dermal fibrosis .
  • Low Cytotoxicity : Notably, the compound exhibits low cytotoxicity up to concentrations of 100 μM, making it a promising candidate for therapeutic applications without adverse cellular effects .

Biological Assays and Findings

Various studies have evaluated the biological activity of this compound through different assay methodologies:

Table 1: Summary of Biological Assays

Assay TypeResultReference
Cell Viability Assay < 5% inhibition at 100 μM
SRE.L Activity Inhibition IC50 = 180 nM
Anti-fibrotic Activity Significant reduction in CTGF

Case Study 1: Anti-Fibrotic Effects

A study conducted on mice treated with bleomycin showed that administration of this compound led to a dose-dependent reduction in dermal fibrosis. The results indicated that this compound could be a potential therapeutic agent for treating fibrotic conditions .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's interaction with the MRTF/SRF pathway could be mediated through covalent binding to an unknown target. This suggests a unique approach to designing inhibitors targeting similar pathways in fibrotic diseases .

Q & A

Q. What are the established synthetic routes for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of a hydrazide precursor. A general method includes refluxing a benzoic acid derivative with hydrazine hydrate to form a hydrazide, followed by cyclization with reagents like phosphoryl chloride (POCl₃) or carbon disulfide (CS₂) under controlled temperatures (45–80°C). Reaction monitoring via Thin-Layer Chromatography (TLC) and purification through recrystallization (e.g., methanol) are critical for isolating the product . Optimization may involve adjusting stoichiometry, reaction time, and temperature, as well as using catalysts like triethylamine to enhance cyclization efficiency.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the oxadiazole ring formation (e.g., absence of hydrazide NH₂ signals) and methyl group integration .
  • IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹) .
  • Elemental Analysis (CHNS) : To verify molecular formula compliance (±0.4% tolerance) .
  • UV-Vis Spectroscopy : For assessing electronic transitions in biologically active derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., variable MIC values in antibacterial assays) may arise from differences in:

  • Purity : Validate compound purity via HPLC (>95%) and confirm structural integrity with NMR .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and test against multiple bacterial strains .
  • Solubility : Use co-solvents like DMSO at non-toxic concentrations to ensure bioavailability . Cross-referencing with structural analogs (e.g., substitution patterns on the oxadiazole ring) can clarify structure-activity trends .

Q. What structural modifications to the 1,3,4-oxadiazole ring or benzoic acid moiety enhance physicochemical or pharmacological properties?

  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve metabolic stability .
  • Benzoic Acid Substitutions : Add para-substituents (e.g., sulfonamide or piperidinyl groups) to enhance solubility or target binding .
  • Hybridization : Conjugate with heterocycles (e.g., benzothiazole) to exploit synergistic bioactivity . Computational docking studies (e.g., AutoDock) can predict binding affinities to enzymes like enoyl-acyl carrier protein reductase (FabI) .

Q. Which computational methods are suitable for studying structure-activity relationships (SAR) in this compound analogs?

  • Molecular Dynamics (MD) Simulations : To assess conformational stability in solvent environments .
  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore Modeling : To identify critical functional groups for target interaction (e.g., COX-2 inhibition) . Validate predictions with in vitro assays and crystallographic data (e.g., X-ray diffraction of protein-ligand complexes) .

Methodological Notes

  • Synthetic Optimization : Pilot small-scale reactions (50–100 mg) to refine conditions before scaling up .
  • Data Reproducibility : Use internal standards (e.g., deuterated solvents in NMR) and triplicate measurements .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource usage .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。